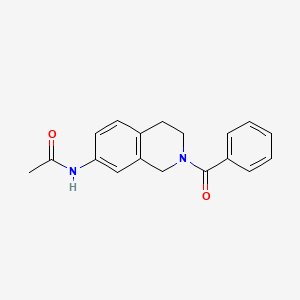

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

BTIQ is a heterocyclic compound that belongs to the class of tetrahydroisoquinolines. It is a white crystalline powder that has been synthesized by various methods. The compound has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.

Aplicaciones Científicas De Investigación

Anticancer Potential

- Derivatives of tetrahydroisoquinoline, including N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, have been synthesized and evaluated for their anticancer activity. These compounds displayed potent cytotoxicity against breast cancer cell lines, suggesting their potential as novel anticancer drugs (Redda et al., 2010).

Chemical Synthesis and Modifications

- Studies have shown that various cyclopropanation processes applied to tetrahydroquinoline derivatives can yield novel compounds with potential pharmaceutical applications. These processes involve reactions with different chemicals to create new types of heterocyclic systems (Szakonyi et al., 2002).

- Research has also focused on the introduction of quinolines and isoquinolines onto the nonactivated α-C-H bond of tertiary amides. This method operates under transition-metal-free conditions and achieves high regioselectivity (Okugawa et al., 2017).

Antibacterial Applications

- Novel derivatives of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide have been synthesized and demonstrated broad-spectrum antibacterial activity against various microorganisms, indicating their potential as antibacterial agents (Bhoi et al., 2015).

Neurochemical Monitoring

- Benzoyl chloride derivatization, a process related to tetrahydroisoquinoline derivatives, has been used for in vivo neurochemical monitoring. This technique allows for the measurement of neurotransmitters and metabolites in the brain, which is crucial for understanding neurological processes and disorders (Song et al., 2012).

Mecanismo De Acción

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiq), a class of compounds to which this compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Biochemical Pathways

It is known that thiq-based compounds can influence various biochemical pathways related to inflammation, cancer, and viral replication .

Result of Action

Propiedades

IUPAC Name |

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-13(21)19-17-8-7-14-9-10-20(12-16(14)11-17)18(22)15-5-3-2-4-6-15/h2-8,11H,9-10,12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPWNBKYKKEENW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CC=C3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2685343.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2685345.png)

![2-[({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B2685349.png)

![5-benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2685350.png)

![(E)-N-(4-chlorobenzo[d]thiazol-7-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2685362.png)